molecular formula C21H22N2O3 B2708473 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide CAS No. 922131-73-5

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide

Katalognummer: B2708473
CAS-Nummer: 922131-73-5
Molekulargewicht: 350.418
InChI-Schlüssel: DGEPYOWRJLEDSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused bicyclic system with oxygen and nitrogen in the heterocyclic ring. Key structural features include:

  • 10-Methyl substitution: Stabilizes the 11-oxo group and modulates steric interactions.
  • Cyclohexanecarboxamide at C2: A lipophilic substituent that may enhance membrane permeability compared to aromatic analogs.

Eigenschaften

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-23-17-9-5-6-10-19(17)26-18-12-11-15(13-16(18)21(23)25)22-20(24)14-7-3-2-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEPYOWRJLEDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications.

Chemical Structure and Properties

The compound belongs to the dibenzoxazepin class, characterized by a unique bicyclic structure that influences its biological interactions. The molecular formula is C18H20N2O2C_{18}H_{20}N_2O_2, and it has a molecular weight of approximately 296.37 Da.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It has been shown to act as an inhibitor of certain enzymatic pathways, which can modulate metabolic processes critical for cell survival and proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism, leading to reduced cell viability.
  • Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing central nervous system functions.

Cytotoxicity Assays

Cytotoxicity studies have been conducted to evaluate the efficacy of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide against various cancer cell lines. The MTT assay is commonly used for this purpose.

Cell LineIC50 (µM)Reference
PANC-1 (pancreatic cancer)5.85
U-937 (leukemia)6.82
HL-60 (leukemia)0.54

The compound exhibited significant cytotoxicity against the PANC-1 cell line with an IC50 value of 5.85 µM, indicating its potential as a therapeutic agent in pancreatic cancer treatment.

Angiogenesis Inhibition

Research indicates that compounds similar to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide can suppress angiogenesis—a critical process in tumor growth and metastasis. A study demonstrated that a related compound inhibited the pERK-FosB/ΔFosB-VCAM-1 axis, leading to reduced endothelial activation and retinal permeability . This suggests potential applications in treating diseases characterized by excessive angiogenesis.

Pharmacological Applications

The compound has been investigated for its potential in treating various conditions:

  • Cancer Therapy : Its cytotoxic effects on cancer cell lines make it a candidate for further development as an anticancer drug.
  • Neurological Disorders : Given its interaction with neurotransmitter receptors, it may have implications in treating psychiatric disorders.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Variations

Dibenzo[b,f][1,4]oxazepine vs. Thiazepine
  • Oxygen vs. Sulfur: Oxazepines (e.g., target compound) feature an oxygen atom in the heterocycle, while thiazepines (e.g., Jin et al.'s compounds) incorporate sulfur. This difference alters electronic properties: Thiazepines: Sulfur’s lower electronegativity increases ring flexibility and may enhance binding to hydrophobic pockets in receptors .
Example Compounds:
  • N-(4-Bromobenzyl)-10-methyl-11-oxo-thiazepine-8-carboxamide 5-oxide (41) : Exhibits a thiazepine core with a bromobenzyl group (D2 Ki = 12 nM) .
  • N-(10-Ethyl-11-oxo-oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) : High synthetic yield (83%) due to oxazepine’s stability under reaction conditions .

Substituent Analysis

Amide Position and Structure
  • C2 vs. C7/C8 Substitution :
    • The target compound’s amide at C2 contrasts with Jin et al.’s analogs, where amides are typically at C7/C8 (e.g., compound 8c at C7). Positional differences affect steric interactions with target receptors .
  • Cyclohexanecarboxamide vs. Aromatic Amides: e.g., 4-Methoxybenzyl (compound 32) or thiophen-2-yl (compound in ) increase π-π stacking but may reduce solubility .
Example Data Table:
Compound Name Core Substituent (Position) Molecular Weight Key Property Source
Target Compound Oxazepine Cyclohexanecarboxamide (C2) ~392.4* High lipophilicity N/A
N-(3-Chlorobenzyl)-thiazepine-8-carboxamide (40) Thiazepine 5-oxide 3-Chlorobenzyl (C8) 425.0 D2 Ki = 8.2 nM
N-(10-Ethyl-oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) Oxazepine 4-Fluorophenylacetamide (C7) ~420.1 Yield = 83%
N-(4-Methoxybenzyl)-thiazepine-8-carboxamide (32) Thiazepine 5-oxide 4-Methoxybenzyl (C8) 421.1 HRMS m/z = 421.1217

*Calculated based on molecular formula C22H21N2O3.

Analytical Characterization
  • LCMS/HRMS : Used extensively for analogs (e.g., compound 40 with m/z 425.0 ). The target compound would require similar validation.
  • Chiral Separation : Thiazepine 5-oxides (e.g., (R)-62 ) are resolved via chiral HPLC , but oxazepines lack sulfur oxidation, simplifying purification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.